molecular formula CeN6O18-2 B13813036 Cerium(4+);hexanitrate

Cerium(4+);hexanitrate

Cat. No.: B13813036
M. Wt: 512.15 g/mol
InChI Key: MXUQWOBUXGXBDB-UHFFFAOYSA-N
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Description

Cerium(4+);hexanitrate, more formally known as di-ammonium hexanitratocerate(IV) (chemical formula: (NH₄)₂Ce(NO₃)₆), is a highly stable and versatile Ce(IV) compound. It is commonly referred to as ceric ammonium nitrate (CAN) and serves as a primary oxidizing agent in analytical chemistry and organic synthesis . The compound crystallizes in a monoclinic structure with Ce(IV) coordinated by six nitrate ligands and two ammonium counterions, forming a robust redox-active complex . Its stability in aqueous acidic solutions arises from kinetic inertness due to a saturated coordination sphere and hydrogen-bonded secondary interactions . CAN is commercially available as an orange-red crystalline solid and is widely used in semiconductor etching, polymerization catalysis, and multicomponent organic reactions .

Properties

Molecular Formula

CeN6O18-2

Molecular Weight

512.15 g/mol

IUPAC Name

cerium(4+);hexanitrate

InChI

InChI=1S/Ce.6NO3/c;6*2-1(3)4/q+4;6*-1

InChI Key

MXUQWOBUXGXBDB-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4]

Origin of Product

United States

Preparation Methods

Dissolution of Cerium Dioxide in Hot Concentrated Nitric Acid

One classical method involves dissolving cerium dioxide (CeO$$2$$) or cerium(III) oxide (Ce$$2$$O$$_3$$) in hot, concentrated nitric acid. This process generates the hexanitratocerate(IV) anion in solution:

  • CeO$$2$$ or Ce$$2$$O$$3$$ + HNO$$3$$ (concentrated, hot) → $$[Ce(NO3)6]^{2-}$$ in solution

This method is straightforward but requires careful control of temperature and acid concentration to ensure complete dissolution and oxidation to Ce(IV).

Oxidation of Cerium(III) Nitrate via Hydrogen Peroxide in Alkaline Medium

A more complex method involves:

  • Starting with a solution of cerium(III) nitrate.
  • Precipitating cerium hydroxide from this solution.
  • Oxidizing the cerium hydroxide in an alkaline medium using hydrogen peroxide.
  • Dissolving the resulting oxidized precipitate in nitric acid to form cerium(IV) nitrate solution.

This method is technologically challenging due to the poor filterability of the cerium hydroxide precipitate and potential sorption of impurities that reduce product purity.

Precipitation of Cerium Oxalate Followed by Calcination and Dissolution

A highly pure cerium(IV) nitrate solution can be prepared by:

  • Dissolving high-purity cerium dioxide or cerium(III) nitrate in nitric acid.
  • Adding oxalic acid to precipitate cerium oxalate.
  • Filtering and calcining the cerium oxalate precipitate at 320-370 °C in air.
  • Dissolving the calcined product in stoichiometric nitric acid with slight excess to obtain cerium(IV) nitrate solution.

This method yields high-purity cerium(IV) nitrate with a bright orange color and avoids the filtration problems of the hydroxide method.

Detailed Preparation Procedure from Patent RU2601763C1

Step Reagents & Conditions Description
1 20 g CeO$$2$$, 60 mL 50% HNO$$3$$, 1 mL 50% HF Mix and heat to 70-80 °C
2 Add 25 mL 10% H$$2$$O$$2$$ dropwise Oxidation of Ce(III) to Ce(IV)
3 Heat to 90-100 °C with stirring until dissolution Complete dissolution; residual suspension allowed
4 Cool and filter solution Remove undissolved solids
5 Heat filtered solution to 50-60 °C, add 160 mL 100 g/L oxalic acid Precipitate cerium oxalate
6 Filter and calcine precipitate at 320-370 °C for 1 hour Convert oxalate to cerium dioxide
7 Dissolve calcined product in stoichiometric nitric acid with 5-10% excess at boiling Obtain bright orange cerium(IV) nitrate solution

This procedure yields a high-purity aqueous solution of cerium(IV) nitrate suitable for various applications.

Structural and Analytical Data

Bond Lengths and Coordination

Research involving X-ray diffraction and density functional theory (DFT) calculations shows:

Parameter Experimental (Å) DFT Calculated (Å) Notes
Ce–O bond distance ~2.45–2.48 ~2.47 Slightly longer in DFT (~0.017 Å difference)
Coordination geometry Icosahedral CeO$$_{12}$$ Confirmed by DFT Consistent with hexanitrato complex

Purity and Impurity Profile

According to patent data, the impurity composition of starting cerium(III) nitrate and obtained cerium(IV) nitrate is comparable, indicating the effectiveness of the precipitation-calcination method in maintaining purity.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Disadvantages
Dissolution in HNO$$_3$$ CeO$$2$$ or Ce$$2$$O$$_3$$ Heat with concentrated nitric acid Simple, direct Requires strong acid, temperature control
Hydroxide Precipitation & Oxidation Cerium(III) nitrate Precipitate hydroxide, oxidize with H$$2$$O$$2$$, dissolve in acid Uses common reagents Poor filterability, impurity sorption
Oxalate Precipitation & Calcination CeO$$_2$$ or Ce(III) nitrate Precipitate oxalate, calcine, dissolve in acid High purity, controlled process Multi-step, requires calcination

Chemical Reactions Analysis

Types of Reactions: Cerium(4+);hexanitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Catalytic Applications

Cerium(IV) hexanitrate is widely recognized for its catalytic properties, particularly in oxidation reactions. Its ability to act as an oxidizing agent makes it valuable in organic synthesis and environmental remediation.

  • Oxidative Decarboxylation : Cerium(IV) hexanitrate has been utilized in the oxidative decarboxylation of polyaminocarboxylic acids. Research indicates that around four equivalents of cerium(IV) are consumed per mole of ethylenediaminetetraacetic acid (EDTA), facilitating the release of carbon dioxide and enhancing reaction efficiency .
  • Photocatalytic Reactions : Recent studies have demonstrated its effectiveness in photocatalytic systems for activating carbon-hydrogen bonds in alkanes. The photocatalytic activity is attributed to the formation of reactive radicals that facilitate alkane functionalization .

Materials Science

Cerium(IV) hexanitrate plays a crucial role in the development of advanced materials, particularly in the synthesis of thin films and coatings.

  • Thin Film Deposition : It is used in the production of electronic and optoelectronic thin films. The compound's properties allow for the creation of high-quality films that exhibit desirable electrical characteristics .
  • Protective Coatings : The compound is also employed in functional coatings that enhance the durability and performance of materials exposed to harsh environments. Its incorporation into coatings improves corrosion resistance and mechanical stability .

Environmental Applications

The environmental applications of cerium(IV) hexanitrate are significant, particularly in pollution control and remediation efforts.

  • Catalysts for Air Purification : Cerium(IV) compounds are used in catalysts designed to reduce harmful emissions from industrial processes. They facilitate the oxidation of volatile organic compounds (VOCs), contributing to cleaner air .
  • Wastewater Treatment : The compound's oxidizing properties make it suitable for use in wastewater treatment processes, where it aids in the degradation of organic pollutants .

Case Study 1: Oxidative Decarboxylation

A study focused on the reaction between cerium(IV) ammonium nitrate and EDTA revealed that varying reaction conditions could significantly affect the efficiency of oxidative decarboxylation. The research highlighted that under controlled conditions, up to 14 equivalents of cerium(IV) could be consumed, indicating a robust mechanism for carbon dioxide liberation while minimizing by-products .

Case Study 2: Photocatalytic C-H Activation

In another investigation, a photocatalytic system involving cerium(IV) hexanitrate was developed to activate C-H bonds in methane and other alkanes. The study identified chlorine radicals as key intermediates, emphasizing the importance of cerium(IV) in facilitating these reactions through radical generation mechanisms .

Data Tables

Application Area Description Key Findings
CatalysisOxidative decarboxylation using cerium(IV) hexanitrateConsumes up to 14 equivalents of Ce(IV) per mole EDTA
Materials ScienceProduction of electronic thin filmsHigh-quality films with enhanced electrical properties
Environmental RemediationUse as a catalyst for air purificationEffective reduction of VOCs emissions
Wastewater TreatmentDegradation of organic pollutantsSignificant improvement in treatment efficiency

Mechanism of Action

The mechanism of action of cerium(4+);hexanitrate primarily involves its strong oxidizing properties. It can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high oxidation potential of cerium(4+). The molecular targets include various organic and inorganic compounds, and the pathways involved often include electron transfer reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxidation State and Redox Behavior

Cerium(4+);hexanitrate belongs to the rare class of stable tetravalent cerium compounds, contrasting with the more common Ce(III) derivatives (e.g., cerium(III) nitrate hexahydrate, Ce(NO₃)₃·6H₂O). For example:

  • Cerium(IV) sulfate (Ce(SO₄)₂) : A strong oxidizer in sulfuric acid media, used in redox titrations but less soluble than CAN .
  • Cerium(III) nitrate (Ce(NO₃)₃): A reducing agent with applications in antimicrobial wound treatments .

Solubility and Structural Features

Compound Solubility in Water (g/100 mL) Coordination Geometry Key Applications
This compound (CAN) ~60 (in dilute HNO₃) Dinuclear [Ce₂O(NO₃)₁₀]⁴⁻ Organic synthesis, etching
Cerium(IV) sulfate hydrate 5–10 (in H₂SO₄) Monomeric Ce(SO₄)₂·4H₂O Analytical titrations
Cerium(III) nitrate ~120 [Ce(NO₃)₃(H₂O)₃] Burn treatments, nanoceria synthesis
Cerium(IV) hydroxide Insoluble Amorphous Ce(OH)₄ Wastewater treatment
  • CAN vs. Ce(IV) Sulfate : CAN’s nitrate ligands enhance solubility in nitric acid, whereas Ce(IV) sulfate precipitates in neutral pH. CAN also exhibits superior stability in acidic media due to its dinuclear oxo-bridged structure .
  • CAN vs. Ce(III) Nitrate : Ce(III) nitrate is more soluble in water (~120 g/100 mL) and lacks oxidizing capacity, making it suitable for biomedical applications. In contrast, CAN’s oxidizing properties limit its biocompatibility .

Stability and Reactivity

CAN’s kinetic inertness prevents rapid hydrolysis, unlike Ce(IV) sulfate, which readily forms insoluble Ce(OH)₄ in neutral conditions . However, Ce(III) nitrate is prone to aerial oxidation to Ce(IV) in alkaline environments, limiting its shelf life .

Key Research Findings

Structural Insights: CAN exists as a dinuclear complex [(H₂O)ₓCe–O–Ce(H₂O)ₓ]⁶⁺ in concentrated nitric acid, a feature absent in monomeric Ce(IV) sulfates .

Antimicrobial Efficacy : Ce(III) nitrate reduces bacterial load in burns by 50% compared to silver nitrate, while CAN’s oxidative properties damage tissues .

Industrial Extraction : CAN is more efficiently recovered from rare earth ores using phosphate ligands than Ce(IV) sulfate, which requires stronger acidic conditions .

Q & A

Q. How can researchers systematically address gaps in existing literature on Ce⁴⁺ coordination chemistry?

  • Methodological Answer :
  • Conduct citation tracking using Google Scholar’s "Cited by" feature to identify recent mechanistic studies .
  • Use SciFinder to explore patents or non-English publications for overlooked synthetic protocols .

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